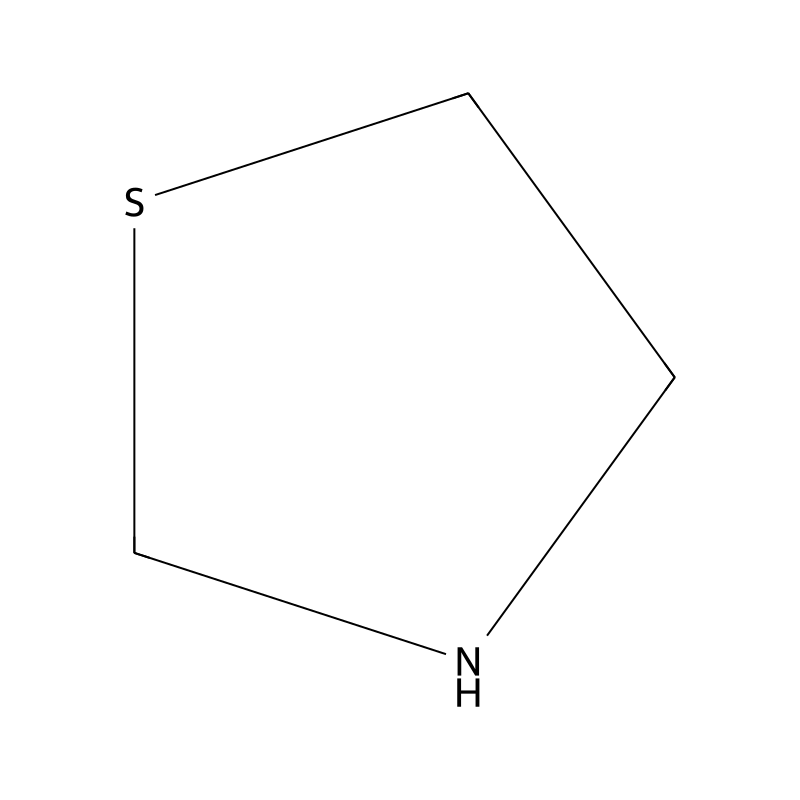

Thiazolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry:

Thiazolidine, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a crucial building block in medicinal chemistry. Its versatility stems from its ability to be readily modified, leading to diverse biological activities [].

Treatment of Type 2 Diabetes

Notably, thiazolidinediones (TZDs), which incorporate a carbonyl group attached to the thiazolidine ring, are a class of drugs used to manage type 2 diabetes. They work by improving insulin sensitivity and lowering blood sugar levels [].

Other Potential Therapeutic Applications

Beyond diabetes, research suggests that thiazolidine derivatives hold promise for treating various conditions, including cancer, neurodegenerative diseases, and infectious diseases []. For instance, studies have explored their potential as anti-tumor agents, antiviral agents, and anti-inflammatory agents, although further investigation is needed to establish their efficacy and safety in humans [, ].

Organic Chemistry:

Thiazolidine also finds applications in organic chemistry as a valuable synthetic intermediate. Its unique ring structure allows for diverse chemical transformations, enabling the synthesis of complex molecules with potential applications in various fields [].

Catalyst-free conjugation

Recent research has demonstrated the use of thiazolidine-based linkers to conjugate peptides and proteins to cell surfaces without requiring catalysts. This approach has potential applications in targeted drug delivery and cell engineering [].

Reversible modifications

The reversible nature of thiazolidine linkages holds promise for developing platforms for controlled drug release and dynamic cell surface engineering [].

Thiazolidine is a heterocyclic organic compound characterized by its five-membered saturated ring structure, which contains a thioether group and an amine group located at the 1 and 3 positions, respectively. Its chemical formula is or . Thiazolidine is typically a colorless liquid and serves as a sulfur analog of oxazolidine. While the parent compound itself has limited applications, various derivatives have significant biological and pharmaceutical importance, such as the antibiotic penicillin and thiazolidinediones used in diabetes treatment .

- Formation from Cysteamine and Formaldehyde: The primary synthesis involves the condensation reaction between cysteamine and formaldehyde. This reaction leads to the formation of thiazolidine through nucleophilic attack by the amine on the carbonyl carbon of formaldehyde .

- Reactivity with Aldehydes: Thiazolidine can react with various aldehydes to form thiazolidine derivatives. For instance, the reaction between thiazolidine and propionaldehyde is rapid under physiological conditions, yielding stable products without requiring catalysts .

- Nucleophilic Substitution: Thiazolidine can also participate in nucleophilic substitution reactions, particularly involving thiourea derivatives, leading to further functionalized compounds .

Thiazolidine exhibits several biological activities:

- Antioxidant Properties: It has been shown to react with thiol-containing biomolecules such as glutathione, leading to antioxidant effects .

- Activation of Ion Channels: Thiazolidine can activate certain ion channels like TRPA1, suggesting potential roles in pain modulation and sensory signaling .

- Therapeutic

Various methods for synthesizing thiazolidine and its derivatives include:

- Condensation Reaction: The classical method involves reacting cysteamine with formaldehyde under acidic conditions .

- Microwave-Induced Synthesis: This modern approach utilizes microwave energy to enhance reaction rates and yields when synthesizing thiazolidinediones .

- Click Chemistry: Fast click-type reactions between 1,2-aminothiols and aldehydes can produce thiazolidines efficiently under mild conditions .

Thiazolidines and their derivatives find applications in various fields:

- Pharmaceuticals: Thiazolidinediones are prescribed for diabetes management due to their insulin-sensitizing properties .

- Antibiotics: Some thiazolidines serve as precursors or components in antibiotic synthesis, including penicillin derivatives .

- Chemical Biology: They are used in bioconjugation techniques due to their reactive nature with biomolecules .

Research indicates that thiazolidine interacts with various biomolecules:

- Thiols: Thiazolidine reacts readily with thiol groups, which can lead to modifications in protein structures or functions .

- Aldehydes: The compound can form stable adducts with aldehydes, which may have implications in drug design and development .

- Ion Channels: Studies have demonstrated that thiazolidine can activate specific ion channels involved in sensory perception, indicating its potential role in pharmacology .

Similar Compounds

Thiazolidine is related to several other compounds, each with unique characteristics:

| Compound | Structure/Functionality | Unique Features |

|---|---|---|

| Oxazolidine | Similar five-membered ring but contains an oxygen atom | Used primarily as an antibiotic |

| Thiazolidinedione | Functionalized derivative of thiazolidine | Used in diabetes treatment |

| Thioproline | A carboxylic acid derivative of thiazolidine | Important in peptide synthesis |

| Rhodanine | Contains both carbonyl and thiocarbonyl groups | Exhibits bioactivity related to various diseases |

Thiazolidine's uniqueness lies in its reactivity profile and its role as a precursor for biologically active compounds that are critical in pharmaceutical applications.

XLogP3

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable